

Application Note: Quantification of Delphinidin in Plant Extracts by HPLC-DAD

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Compound of Interest

Compound Name: Delphinidin

Cat. No.: B1262990

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of delphinidin and its glycosides in plant extracts. Delphinidin is a primary anthocyanidin responsible for the blue and purple pigmentation in many fruits and flowers and is of significant interest for its antioxidant properties and potential health benefits.[1] The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis, providing a reliable framework for researchers in natural product chemistry, food science, and pharmacology.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[2] This method utilizes a reversed-phase C18 column, which separates compounds based on their polarity. A gradient elution with an acidified mobile phase ensures the stability and sharp resolution of anthocyanins. The Diode-Array Detector (DAD) allows for the quantification of delphinidin at its maximum absorbance wavelength (around 520 nm) while also providing spectral data to confirm peak purity and identity.[3]

Materials and Reagents

- Instrumentation:

- HPLC system with a binary pump, autosampler, column thermostat, and DAD detector.^[1]
- Analytical balance (4-decimal place).
- Ultrasonic bath.^[1]
- Centrifuge.
- Vortex mixer.
- pH meter.
- Chemicals and Consumables:
 - Delphinidin chloride or Delphinidin-3-O-glucoside certified reference standard (>95% purity).
 - Methanol (HPLC grade).^[4]
 - Acetonitrile (HPLC grade).^[4]
 - Formic acid (or Hydrochloric acid, HCl) (Analytical grade).^[4]
 - Ultrapure water (18.2 MΩ·cm).
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).^[2]
 - Syringe filters (0.22 µm or 0.45 µm, PTFE or RC).^{[1][4]}
 - HPLC vials with inserts.

Experimental Protocols

- Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of the delphinidin reference standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with acidified methanol (Methanol with 0.1% HCl) to ensure stability.^[4] Store at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase A.^[4] These solutions

are used to construct the calibration curve.

- Homogenization: Dry the plant material (e.g., leaves, fruit peels, flowers) at 40°C or freeze-dry, then grind into a fine powder.
- Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.^[4]
- Add 10 mL of extraction solvent (e.g., Methanol containing 2.0% HCl or Acetone/Water/TFA 70:29.95:0.05 v/v/v).^{[1][4]}
- Vortex the mixture for 1 minute to ensure thorough wetting.
- Place the tube in an ultrasonic bath for 15-20 minutes at room temperature, protected from light.^[1]
- Clarification: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.^[4] If the concentration is expected to be very high, a dilution with mobile phase A may be necessary.

The following conditions are a validated starting point and can be optimized for specific matrices.

Parameter	Recommended Setting
Column	Reversed-Phase C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase A	5% Formic Acid in Water[4]
Mobile Phase B	5% Formic Acid in Acetonitrile[4]
Gradient Program	0-1 min: 100% A; 1-12 min: to 25% B; 12-13 min: hold 25% B; 13-15 min: to 0% B; 15-19 min: hold 100% A (re-equilibration)[4]
Flow Rate	0.8 - 1.0 mL/min
Column Temperature	40°C[4]
Injection Volume	10 µL
DAD Wavelength	Quantification: 520 nm; Monitoring: 280 nm, 320 nm; Scan: 200-600 nm for peak identification

Data Presentation and Quantification

A calibration curve is generated by plotting the peak area of the delphinidin standard against its known concentration. The linearity of the curve should be confirmed by a coefficient of determination ($r^2 \geq 0.99$)[4] The concentration of delphinidin in the plant extract is then calculated using the regression equation derived from this curve.

$$\text{Final Concentration (mg/g)} = (C \times V \times D) / W$$

- C: Concentration from calibration curve (mg/mL)
- V: Total volume of extraction solvent (mL)
- D: Dilution factor (if any)
- W: Weight of the dry plant sample (g)

Method validation ensures the reliability of the results. The following table summarizes typical performance characteristics for the HPLC-DAD analysis of anthocyanins, based on published data.

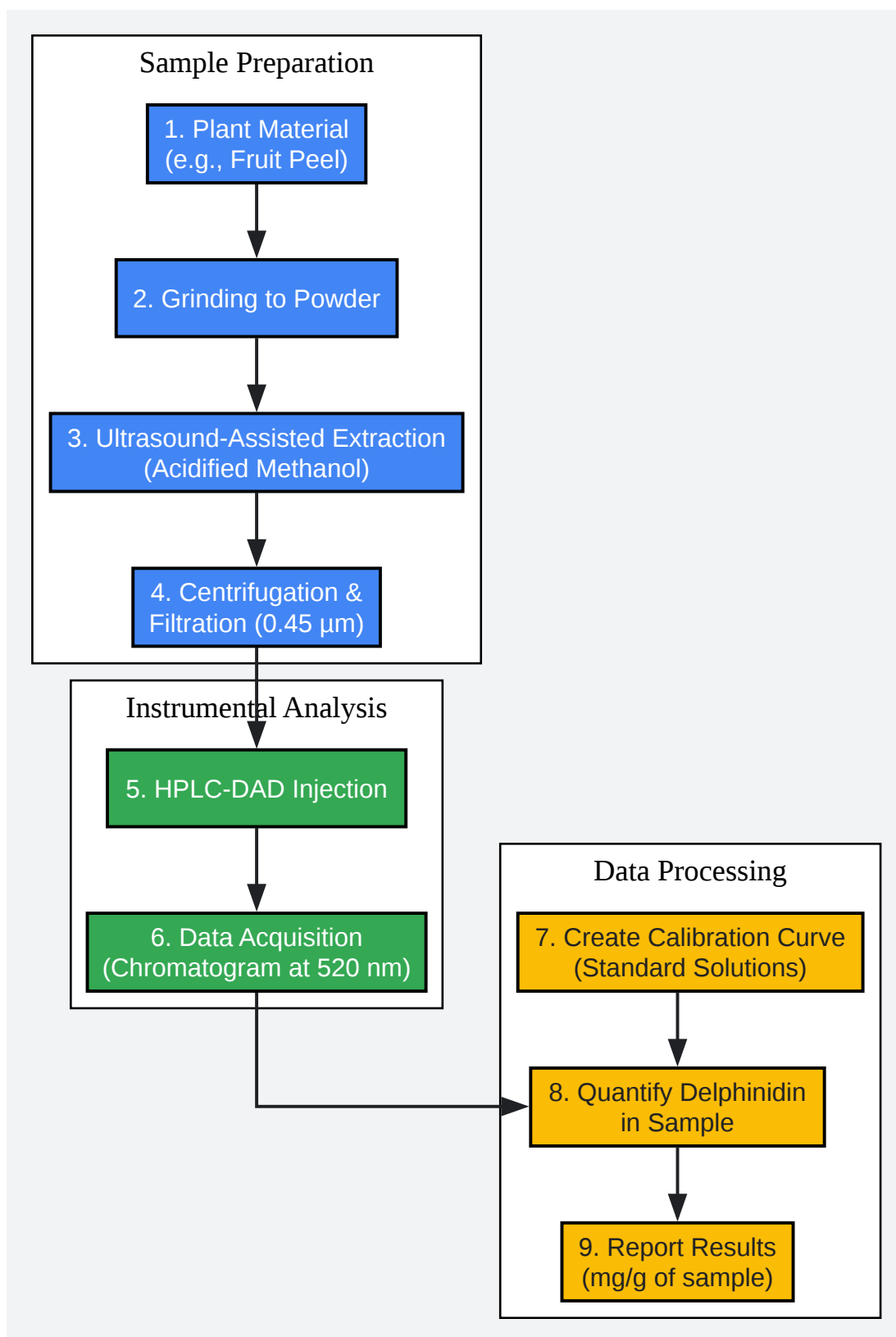
Validation Parameter	Typical Value	Reference
Linearity (r^2)	≥ 0.99	[1][4]
Limit of Detection (LOD)	0.06 - 0.22 mg/kg	[1][4]
Limit of Quantification (LOQ)	0.20 - 0.65 mg/kg	[1][4]
Precision (RSD%)	Intra-day: $< 6.2\%$; Inter-day: $< 8.5\%$	[1]
Accuracy (Recovery %)	90% - 119%	[1]

The following table presents example concentrations of delphinidin derivatives found in various plant sources, as determined by HPLC-DAD.

Plant Source	Delphinidin Form	Concentration Range (mg/kg dry weight)	Reference
Grape Skins (<i>Vitis vinifera</i>)	Delphinidin-3-O-glucoside	150 - 500	[1]
Maqui Berries (<i>Aristotelia chilensis</i>)	Delphinidin-3-glucoside	4,000 - 10,000	[3]
Maqui Berries (<i>Aristotelia chilensis</i>)	Delphinidin-3,5-diglucoside	1,500 - 4,000	[3]
Bilberry (<i>Vaccinium myrtillus</i>)	Delphinidin (aglycone)	1,000 - 2,500	[2]

Mandatory Visualizations

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.



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Caption: Experimental workflow for HPLC-DAD quantification of delphinidin.

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References

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